molecular formula C18H24N4O B195961 Granisetron CAS No. 109889-09-0

Granisetron

Cat. No.: B195961
CAS No.: 109889-09-0
M. Wt: 315.4 g/mol
InChI Key: MFWNKCLOYSRHCJ-BMSJAHLVSA-N
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Description

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. It is primarily used as an antiemetic to treat nausea and vomiting caused by chemotherapy, radiotherapy, and postoperative conditions . This compound binds to the 5-HT3 receptor with high affinity and blocks the influx of sodium and calcium ions that occurs upon serotonin binding .

Scientific Research Applications

Granisetron has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems .

Mode of Action

This compound works by binding to the 5-HT3 receptors with high affinity . This binding inhibits the action of serotonin, a neurotransmitter involved in the regulation of nausea and vomiting . The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the serotonin (5-HT) system. By blocking the 5-HT3 receptors, this compound prevents serotonin from binding to these receptors and triggering the vomiting reflex . This action helps to alleviate symptoms of nausea and vomiting.

Pharmacokinetics

This compound exhibits a bioavailability of 60% . It is metabolized in the liver, primarily through the processes of N-demethylation, aromatic ring oxidation, and conjugation . About 65% of the drug is bound to plasma proteins . The elimination half-life of this compound ranges from 3 to 14 hours , and it is excreted both renally (11-12%) and fecally (38%) .

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting. This is particularly beneficial in patients undergoing cancer chemotherapy, radiation therapy, and postoperative care, where these symptoms are common . By reducing these symptoms, this compound improves patient comfort during these treatments .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the specific chemotherapy or radiation therapy regimen used, as these treatments can vary in their emetogenic potential . Additionally, individual patient characteristics, such as age, gender, and overall health status, can also influence the drug’s action .

Safety and Hazards

Granisetron may cause skin irritation and serious eye irritation. It is suspected of damaging fertility or the unborn child and may cause damage to organs. It is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .

Future Directions

Recent studies have suggested that granisetron may have potential uses beyond its current indications. For instance, this compound has been found to augment the therapeutic effect of sertraline in obsessive-compulsive disorder . Further studies are suggested in this regard .

Preparation Methods

Synthetic Routes and Reaction Conditions: Granisetron can be synthesized through a multi-step process involving the formation of an indazole ring system. The key steps include the cyclization of appropriate precursors to form the indazole core, followed by functionalization at specific positions to introduce the desired substituents .

Industrial Production Methods: The industrial production of this compound hydrochloride involves dissolving this compound hydrochloride, a pH regulator, an isotonic regulator, and a stabilizer in water for injection. The pH of the solution is adjusted to 4.5 to 6.5, followed by filtration through a microporous membrane to obtain a fine liquid. The final product is filled, sealed, and sterilized to ensure stability and quality .

Chemical Reactions Analysis

Types of Reactions: Granisetron undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Granisetron involves several steps that include the formation of key intermediates and their subsequent reactions to form the final product.", "Starting Materials": [ "1-Methyl-1H-indazole-3-carboxylic acid", "4-Amino-5-chloro-2-methoxybenzoic acid", "Ethyl chloroformate", "Dimethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Acetic anhydride", "Sulfuric acid", "Methanol", "Water", "Ethanol" ], "Reaction": [ "Step 1: The reaction of 1-Methyl-1H-indazole-3-carboxylic acid with ethyl chloroformate in the presence of dimethylamine and sodium hydroxide leads to the formation of the key intermediate, 1-(ethylcarbamoyl)-5-methyl-1H-indazole-3-carboxylic acid.", "Step 2: The key intermediate is then reacted with sodium borohydride in methanol to reduce the carbonyl group and form the corresponding alcohol.", "Step 3: The alcohol is then treated with sulfuric acid to remove the protecting group and form the free alcohol.", "Step 4: The free alcohol is then reacted with 4-Amino-5-chloro-2-methoxybenzoic acid in the presence of sodium cyanoborohydride to form the final product, Granisetron.", "Step 5: The final product is then purified and isolated using standard techniques such as crystallization and filtration." ] }

Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone.

CAS No.

109889-09-0

Molecular Formula

C18H24N4O

Molecular Weight

315.4 g/mol

IUPAC Name

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3

InChI Key

MFWNKCLOYSRHCJ-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4C

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Appearance

White to yellowish white crystalline powder

melting_point

219 °C (hydrochloride salt)

109889-09-0

physical_description

Solid

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

107007-99-8 (mono-hydrochloride)

solubility

4.34e-01 g/L

Synonyms

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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